3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine, also known as beta-N-Oxalyl-L-alpha,beta-diaminopropionic acid, is a non-proteinogenic amino acid. It is a derivative of L-alanine, where the amino group is substituted with a carboxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine typically involves the Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of non-enolizable aldehydes, secondary amines, and enolizable carbonyl compounds as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler amino acids or other derivatives.
Substitution: The amino and carboxycarbonyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce simpler amino acids .
Wissenschaftliche Forschungsanwendungen
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as HIF-prolyl hydroxylase-2, affecting cellular processes like hypoxia response . The compound’s structure allows it to participate in hydrogen bonding and ionic interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dencichin: Another non-proteinogenic amino acid with similar inhibitory effects on enzymes.
Beta-N-Oxalyl-L-alpha,beta-diaminopropionic acid: A closely related compound with similar chemical properties.
Uniqueness
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine is unique due to its specific substitution pattern on the L-alanine backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99694-81-2 |
---|---|
Molekularformel |
C6H9N3O6 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1 |
InChI-Schlüssel |
WLHZKQYVDKRZKW-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.